![molecular formula C11H16N2O4S B12540023 Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) CAS No. 676542-93-1](/img/structure/B12540023.png)
Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) is a complex organic compound that combines oxalic acid with a substituted ethane-1,2-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine typically involves the reaction of oxalic acid with N1-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine include other substituted ethane-1,2-diamines and oxalic acid derivatives. Examples include:
- N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine
- Oxalic acid dihydrate
- N-(1-naphthyl)ethylenediamine
Uniqueness
What sets oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
676542-93-1 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N'-(2-methylsulfanylphenyl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C9H14N2S.C2H2O4/c1-12-9-5-3-2-4-8(9)11-7-6-10;3-1(4)2(5)6/h2-5,11H,6-7,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WXIPGUMPJJQFPN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


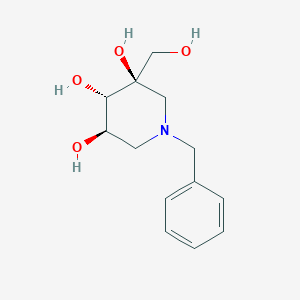

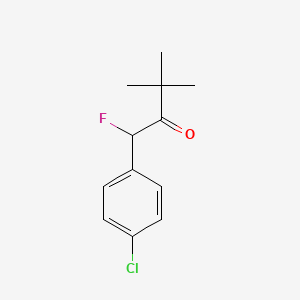
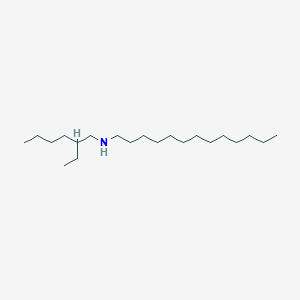


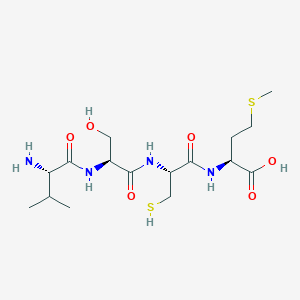
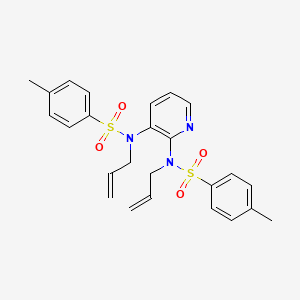
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
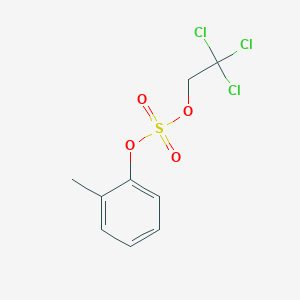
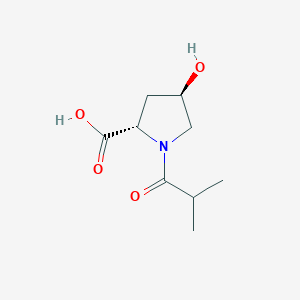
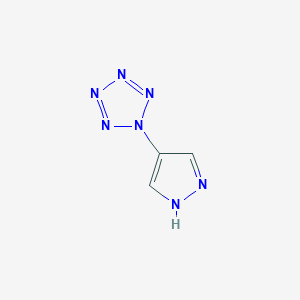
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
